molecular formula C19H21N3O6S B15092511 (2R,3R,4S)-2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate

(2R,3R,4S)-2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate

Cat. No.: B15092511
M. Wt: 419.5 g/mol
InChI Key: WHXCEDUFWVSHQA-QYZOEREBSA-N
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Description

(1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a triazole ring, a phenyl group, and a butane-1,2,3-triol backbone, which is further modified with a 4-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction.

    Formation of the Butane-1,2,3-triol Backbone: This can be achieved through a series of reduction and protection-deprotection steps.

    Attachment of the 4-Methylbenzenesulfonyl Group: This step involves the reaction of the butane-1,2,3-triol with 4-methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the butane-1,2,3-triol backbone can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the sulfonyl group can produce various sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl groups and triazole rings. It can also serve as a model compound for studying the effects of structural modifications on biological activity.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol involves its interaction with specific molecular targets. The sulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzenesulfonate: Similar in structure but lacks the triazole and butane-1,2,3-triol components.

    Ethyl p-toluenesulfonate: Similar sulfonyl group but different alkyl chain.

    Benzenesulfonic acid methyl ester: Similar sulfonyl group but lacks additional functional groups.

Uniqueness

The uniqueness of (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the triazole ring and the butane-1,2,3-triol backbone makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-4-(2-phenyltriazol-4-yl)butyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C19H21N3O6S/c1-13-7-9-15(10-8-13)29(26,27)28-12-17(23)19(25)18(24)16-11-20-22(21-16)14-5-3-2-4-6-14/h2-11,17-19,23-25H,12H2,1H3/t17-,18+,19+/m1/s1

InChI Key

WHXCEDUFWVSHQA-QYZOEREBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]([C@H](C2=NN(N=C2)C3=CC=CC=C3)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C2=NN(N=C2)C3=CC=CC=C3)O)O)O

Origin of Product

United States

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